Lipophilicity (LogP) Comparison Across the N-Alkyl Chloroacetamide Homologous Series
The computed lipophilicity (XLogP3) of 2-chloro-N-propylacetamide is 1.1, positioning it as an intermediate-logP congener within the N-alkyl chloroacetamide series [1]. This value is approximately 5.5-fold higher (on a log scale: Δ = 0.9) than the N-methyl analog (XLogP3: 0.2) and approximately 2.2-fold higher (Δ = 0.6) than the N-ethyl analog (XLogP3: 0.5) [2][3]. Compared to the more lipophilic N-tert-butyl analog (LogP: ~1.53), 2-chloro-N-propylacetamide is approximately 0.43 log units lower, corresponding to a roughly 2.7-fold reduction in octanol-water partitioning . This intermediate lipophilicity is within the optimal range identified for drug-like properties (Lipinski's Rule of Five: LogP ≤ 5) while providing enhanced membrane permeability relative to shorter-chain analogs [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (PubChem); LogP = 1.1423 (Molbase) |
| Comparator Or Baseline | 2-chloro-N-methylacetamide: XLogP3 = 0.2 (PubChem); 2-chloro-N-ethylacetamide: XLogP3 = 0.5 (PubChem); 2-chloro-N-tert-butylacetamide: LogP = 1.53 (Molbase) |
| Quantified Difference | ΔLogP: +0.9 vs N-methyl; +0.6 vs N-ethyl; -0.43 vs N-tert-butyl |
| Conditions | Computed values from PubChem XLogP3 3.0 algorithm and Molbase predicted LogP; values obtained from different computational methods—direct experimental LogP comparison not available |
Why This Matters
An XLogP3 of ~1.1 provides a distinct partitioning window that may be optimal for applications requiring a balance between aqueous solubility and membrane permeability, distinct from both the more hydrophilic N-methyl/ethyl analogs and the more lipophilic butyl derivatives.
- [1] PubChem Compound Summary CID 222357: 2-chloro-N-propylacetamide. XLogP3-AA: 1.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/222357 View Source
- [2] PubChem Compound Summary CID 66773: 2-chloro-N-methylacetamide. XLogP3-AA: 0.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/66773 View Source
- [3] PubChem Compound Summary: 2-chloro-N-ethylacetamide (CID 11914). XLogP3-AA: 0.5. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11914 View Source
